Carbonic anhydrase inhibitor 9

Description

Structure

2D Structure

3D Structure

Properties

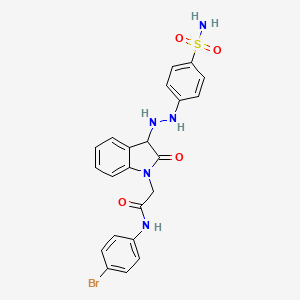

Molecular Formula |

C22H20BrN5O4S |

|---|---|

Molecular Weight |

530.4 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[2-oxo-3-[2-(4-sulfamoylphenyl)hydrazinyl]-3H-indol-1-yl]acetamide |

InChI |

InChI=1S/C22H20BrN5O4S/c23-14-5-7-15(8-6-14)25-20(29)13-28-19-4-2-1-3-18(19)21(22(28)30)27-26-16-9-11-17(12-10-16)33(24,31)32/h1-12,21,26-27H,13H2,(H,25,29)(H2,24,31,32) |

InChI Key |

HTTLRFMEJPDHRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)NNC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Carbonic Anhydrase IX in Orchestrating Tumor Acidosis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment is a complex and dynamic landscape characterized by hypoxia, nutrient deprivation, and, critically, acidosis. Extracellular acidosis, a hallmark of solid tumors, is not merely a byproduct of dysregulated metabolism but an active contributor to tumor progression, metastasis, and therapeutic resistance. At the heart of this acid-base dysregulation lies Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that has emerged as a key player in the adaptation of cancer cells to their acidic milieu. This in-depth technical guide provides a comprehensive overview of the function of CA IX in tumor acidosis, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support researchers, scientists, and drug development professionals in their efforts to understand and target this critical enzyme.

The Core Function of Carbonic Anhydrase IX in pH Regulation

Carbonic Anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[1][2]. Uniquely, its catalytic domain faces the extracellular space, positioning it to significantly influence the pH of the tumor microenvironment[3].

Under hypoxic conditions, a common feature of solid tumors, the expression of CA IX is strongly induced by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[4]. The increased metabolic activity of tumor cells, particularly anaerobic glycolysis (the Warburg effect), leads to the production of acidic metabolites like lactic acid and an abundance of CO₂. CA IX efficiently converts this CO₂ into protons, which are extruded into the extracellular space, and bicarbonate ions, which are transported intracellularly to buffer the cytoplasm[5]. This dual action results in the characteristic pH gradient observed in tumors: an alkaline intracellular pH (pHi) that promotes cell survival and proliferation, and an acidic extracellular pH (pHe) that drives tumor invasion and metastasis[3][6][7].

Quantitative Insights into CA IX Function

The impact of CA IX on the tumor microenvironment has been quantified in various studies. The following tables summarize key quantitative data related to CA IX activity and its effect on tumor pH.

Table 1: Impact of CA IX Expression on Tumor Extracellular pH (pHe)

| Cell Line/Tumor Model | CA IX Status | Mean pHe | pH Change (ΔpHe) | Reference |

| HCT116 Xenografts | CA IX Expressing | 6.71 | -0.15 | [8] |

| HCT116 Xenografts | Empty Vector Control | 6.86 | [8] | |

| Raji Lymphoma Xenograft | Moderate CA IX Expression | 6.86 | N/A | [7][9] |

| Ramos Lymphoma Xenograft | High CA IX Expression | 6.78 | N/A | [7][9] |

| Granta 519 Lymphoma Xenograft | Heterogeneous CA IX Expression | 6.84 | N/A | [7][9] |

Table 2: Enzyme Kinetics of Carbonic Anhydrase

| Enzyme | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Carbonic Anhydrase (general) | 6 x 10⁵ | N/A | N/A | [10] |

| Carbonic Anhydrase IX (in native membrane) | Rate constant for hydration > dehydration at pH 7.4 | N/A | N/A | [11] |

| Carbonic Anhydrase IX (in native membrane) | Rate constant for hydration ≈ dehydration at pH 6.8 | N/A | N/A | [11] |

| Carbonic Anhydrase IX (in native membrane) | Rate constant for hydration < dehydration at pH < 6.8 | N/A | N/A | [11] |

Table 3: CA IX Expression in Human Cancers

| Cancer Type | Percentage of Tumors with High CA IX Expression | Prognostic Significance of High Expression | Reference |

| Non-small Cell Lung Cancer | 57% (of 87 cell lines/18 tumors) | Unfavorable outcome, shorter disease-free survival | [12][13] |

| Renal Cell Carcinoma (Clear Cell) | High | Diagnostic biomarker | [13] |

| Breast Cancer | High in basal-like/triple negative | Poor prognosis | [14] |

| Colorectal Cancer | High | Poor prognosis | [13] |

| Cervical Cancer | High | Associated with lymph node metastases | [14] |

| Head and Neck Cancer | 21.8% of studies in meta-analysis | Shorter overall and disease-free survival | [15] |

| Brain Cancer | 10.2% of studies in meta-analysis | Shorter overall survival | [15] |

Experimental Protocols

To facilitate further research into the role of CA IX in tumor acidosis, this section provides detailed methodologies for key experiments.

Measurement of Intracellular and Extracellular pH using SNARF Dyes

This protocol describes the use of the ratiometric fluorescent dye Seminaphthorhodafluor (SNARF) to measure pHi and pHe in tumor spheroids.

Materials:

-

Carboxy-SNARF-1-AM (for pHi) or SNARF-pHLIP conjugate (for pHe)[16][17]

-

Tumor spheroids

-

Phosphate-buffered saline (PBS)

-

Calibration buffers of known pH (ranging from 6.0 to 8.0)

-

Confocal microscope with dual emission detection capabilities

Protocol:

-

Loading the Dye (pHi):

-

Incubate tumor spheroids with 5-10 µM Carboxy-SNARF-1-AM in serum-free medium for 30-60 minutes at 37°C.

-

Wash the spheroids three times with pre-warmed PBS to remove excess dye.

-

-

Labeling with SNARF-pHLIP (pHe):

-

Image Acquisition:

-

Mount the spheroids in a chamber with the appropriate medium.

-

Excite the SNARF dye at a wavelength of approximately 514 nm.

-

Simultaneously collect fluorescence emission at two wavelengths (e.g., 580 nm and 640 nm)[16].

-

-

Calibration:

-

Expose dye-loaded spheroids to high-potassium buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.

-

Acquire images at each pH value to generate a calibration curve of the fluorescence ratio (580nm/640nm) versus pH.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel in the experimental images.

-

Convert the ratio values to pH values using the generated calibration curve.

-

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This electrometric assay measures the time required for a CO₂-saturated solution to lower the pH of a buffer, which is accelerated by CA activity.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.3

-

CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes)

-

Enzyme sample (cell lysate or purified CA IX)

-

pH meter with a fast-response electrode

-

Stopwatch

-

Ice bath

Protocol:

-

Blank Measurement (T₀):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into a beaker on ice.

-

Rapidly add 4.0 mL of CO₂-saturated water.

-

Immediately start the stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time, T₀[18].

-

-

Enzyme-Catalyzed Measurement (T):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into a beaker on ice.

-

Add a known amount of the enzyme sample.

-

Rapidly add 4.0 mL of CO₂-saturated water.

-

Immediately start the stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time, T[18].

-

-

Calculation of Wilbur-Anderson Units:

-

One Wilbur-Anderson unit is defined as: (T₀ - T) / T.

-

shRNA-Mediated Silencing of CA IX

This protocol outlines a general procedure for the stable knockdown of CA IX expression in cancer cells using short hairpin RNA (shRNA).

Materials:

-

Cancer cell line of interest

-

shRNA-expressing lentiviral or retroviral vectors targeting CA IX and a non-targeting control (scrambled shRNA)

-

Packaging plasmids (for virus production)

-

HEK293T cells (for virus production)

-

Transfection reagent (e.g., Lipofectamine)

-

Polybrene

-

Puromycin or other selection antibiotic

-

Western blotting reagents

Protocol:

-

Virus Production:

-

Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48-72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction of Target Cells:

-

Seed the target cancer cells at an appropriate density.

-

The next day, infect the cells with the viral supernatant in the presence of Polybrene (4-8 µg/mL).

-

Incubate for 24-48 hours.

-

-

Selection of Stable Clones:

-

Replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

-

Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are formed.

-

Expand the resistant colonies.

-

-

Verification of Knockdown:

-

Confirm the reduction of CA IX protein expression in the stable cell lines by Western blotting compared to the scrambled shRNA control cells[19].

-

Signaling Pathways and Molecular Interactions

The function of CA IX is intricately linked to key cancer-related signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections.

HIF-1α-Mediated Induction of CA IX

Under hypoxic conditions, the stabilization of HIF-1α is the primary driver of CA IX expression.

Caption: HIF-1α pathway leading to CA IX expression under hypoxia.

CA IX-Mediated Regulation of Tumor pH

The extracellular catalytic activity of CA IX directly contributes to the acidification of the tumor microenvironment.

References

- 1. Carbonic anhydrase IX reduces E-cadherin-mediated adhesion of MDCK cells via interaction with beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. aacrjournals.org [aacrjournals.org]

- 5. (ISMRM 2016) Measuring the effect of CA-IX inhibition on tumor pH in patient-derived xenografts (PDX) of breast cancer. [ismrm.gitlab.io]

- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of carbonic anhydrase IX expression and extracellular pH in B-cell lymphoma cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative analysis of carbonic anhydrase IX mRNA in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Prognostic Significance of Carbonic Anhydrase IX Expression in Cancer Patients: A Meta-Analysis [frontiersin.org]

- 16. Mapping pH at Cancer Cell Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. researchgate.net [researchgate.net]

The Role of Carbonic Anhydrase IX in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that plays a critical role in the adaptation of cancer cells to the tumor microenvironment. Primarily induced by hypoxia through the Hypoxia-Inducible Factor-1 (HIF-1) pathway, CA IX is a key regulator of pH, contributing to an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH. This pH regulation is crucial for the survival, proliferation, and metabolic adaptation of tumor cells. Furthermore, emerging evidence indicates that CA IX is intricately involved in promoting cancer cell invasion and metastasis through its influence on cell adhesion and signaling pathways. Its overexpression in a wide range of solid tumors is frequently associated with poor prognosis and resistance to therapy, making it a compelling target for novel anticancer strategies. This guide provides a comprehensive overview of the multifaceted role of CA IX in cancer progression, including quantitative data on its prognostic significance, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows.

The Core Function of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Its extracellularly located active site allows it to significantly influence the pH of the tumor microenvironment.

1.1. pH Regulation and Metabolic Adaptation:

In hypoxic tumors, cancer cells switch to anaerobic glycolysis for energy production, leading to the accumulation of acidic byproducts like lactic acid.[2] CA IX plays a crucial role in managing this acid load. By catalyzing the hydration of CO₂, it generates protons that contribute to the acidification of the extracellular space, while the bicarbonate ions are transported into the cell to neutralize intracellular pH.[1] This creates a pH gradient that is favorable for tumor cell survival and proliferation while being hostile to normal cells and immune cells.

1.2. Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway:

The expression of the CA9 gene is tightly regulated by the transcription factor HIF-1. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, leading to its transcriptional activation.

References

A Technical Guide to the Discovery and Synthesis of Novel Carbonic Anhydrase IX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document details the rationale for targeting CA IX, outlines discovery and synthesis strategies, presents key experimental protocols, and summarizes quantitative data for potent and selective inhibitors.

Introduction: Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide variety of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily driven by hypoxia-inducible factor-1α (HIF-1α), making it a prominent marker of the hypoxic tumor microenvironment.[1][2]

The primary enzymatic function of CA IX is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ↔ HCO₃⁻ + H⁺).[1] With its active site facing the extracellular space, CA IX contributes significantly to the acidification of the tumor microenvironment.[1][3][4] This altered pH regulation provides a survival advantage to cancer cells by facilitating the removal of acidic metabolic byproducts, thereby maintaining a slightly alkaline intracellular pH that is optimal for proliferation.[3][4][5] The resulting extracellular acidosis promotes tumor invasion, metastasis, and resistance to conventional therapies.[3][6][7]

Given its tumor-specific expression and crucial role in cancer cell survival and progression, CA IX has emerged as a highly attractive target for the development of novel anticancer therapies.[1][5][7]

Discovery and Design Strategies for CA IX Inhibitors

The development of potent and selective CA IX inhibitors is a primary focus of anticancer drug discovery. The main challenge lies in achieving selectivity against other CA isoforms, particularly the ubiquitous cytosolic isoforms CA I and II, to minimize off-target side effects.[4]

The "Tail Approach"

A highly successful strategy to confer isoform selectivity is the "tail approach".[4][8] This method involves designing inhibitors with two key components:

-

A Zinc-Binding Group (ZBG): This moiety, typically a primary sulfonamide (SO₂NH₂), coordinates with the Zn²⁺ ion in the highly conserved active site of the enzyme.[4]

-

A "Tail" Moiety: This is a chemical extension attached to the ZBG scaffold. The tail is designed to extend towards the entrance of the active site cavity and interact with amino acid residues that are unique to the target isoform, thereby enhancing binding affinity and selectivity.[4][8]

The ureido-substituted sulfonamide, SLC-0111, which is currently in clinical trials, is a prime example of the successful application of the tail approach.[4][8]

Key Classes of CA IX Inhibitors

Several chemical scaffolds have been explored for CA IX inhibition:

-

Sulfonamides: Aromatic and heterocyclic sulfonamides are the most extensively studied class of CA inhibitors.[9][10][11] Modifications to the aromatic ring and the addition of diverse tail moieties have led to the discovery of inhibitors with picomolar affinity and high selectivity for CA IX.[9][11]

-

Coumarins: This class of compounds acts as prodrugs that are hydrolyzed by esterases to the active carboxylic acid, which then binds to the CA active site. They have shown potent and selective inhibition of tumor-associated isoforms CA IX and XII.[12]

-

Sulfamates: These compounds, such as the betulinyl sulfamates, represent another class of inhibitors that have demonstrated potent anticancer properties and significant inhibitory activity against CA IX.[13]

Discovery Workflow

The general workflow for discovering novel CA IX inhibitors involves several stages, from initial screening to preclinical evaluation.

Synthesis of Novel CA IX Inhibitors

The synthesis of CA IX inhibitors is highly dependent on the chemical class. Below is a generalized protocol for the synthesis of triazolopyrimidine-based sulfonamides, a class of potent CA IX inhibitors.

General Synthesis Procedure for 7-Aryl/Heteroaryl Triazolopyrimidine Sulfonamides

This procedure is based on the convergent synthesis approach described for a novel library of human carbonic anhydrase inhibitors.[4]

-

Starting Materials: Appropriate enaminones and 4-[(5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)amino]-benzenesulfonamide.

-

Reaction: To a solution of the enaminone (0.4 mmol, 2 equivalents) in glacial acetic acid (2 mL), add the benzenesulfonamide derivative (51 mg, 0.2 mmol).

-

Incubation: Stir the resulting mixture for 4 hours at 80 °C.

-

Work-up: Evaporate the mixture to dryness in vacuo.

-

Purification: The crude product is then purified, typically by column chromatography, to yield the final triazolopyrimidine sulfonamide compound.

Note: This is a generalized procedure. Specific reaction conditions, stoichiometry, and purification methods will vary depending on the specific target molecule.

Quantitative Data of Novel CA IX Inhibitors

The inhibitory potency of novel compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The tables below summarize data for representative novel inhibitors from different chemical classes.

Table 1: Inhibitory Potency of Fluorinated Benzenesulfonamides against CA IX

| Compound | Kᵢ against hCA IX (nM) | Selectivity (CA II / CA IX) | Reference |

| VD11-4-2 | 0.05 | >2000 | [9][11] |

| VR16-09 | 1.0 | >100 | [9][11] |

| VD12-09 | 10.0 | >100 | [9][11] |

| Most Selective Cpd | 10.0 | - | [10] |

| Best Balance Cpd | 1.0 | - | [10] |

Table 2: Inhibitory Potency of Triazolopyrimidine Sulfonamides against CA IX

| Compound | Kᵢ against hCA IX (nM) | Kᵢ against hCA II (nM) | Reference |

| 1d | 5.1 | >10000 | [4] |

| 1j | 8.6 | >10000 | [4] |

| 1v | 4.7 | >10000 | [4] |

| 1x | 5.1 | >10000 | [4] |

Table 3: Inhibitory Potency of Miscellaneous Inhibitors against CA IX

| Compound/Class | Kᵢ or IC₅₀ against hCA IX | Notes | Reference |

| SLC-0111 | 45 nM (Kᵢ) | In clinical trials | [14][15] |

| Betulinyl Sulfamate (CAI3) | 1.25 nM (Kᵢ) | Also highly cytotoxic to tumor cells | [13] |

| Coumalic Acid Deriv. (Cpd 1) | Low nM range (Kᵢ) | Selective over CA I and II | [12] |

| Acetazolamide (Control) | 25 nM (IC₅₀) | Non-selective, standard inhibitor | [16] |

Key Experimental Protocols

Evaluating the efficacy of novel CA IX inhibitors requires a series of robust in vitro and cell-based assays.

Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

This is a gold-standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.

-

Principle: The assay measures the catalytic rate of CO₂ hydration by the CA enzyme. The inhibition of this activity is monitored by a change in pH using a colorimetric indicator.

-

Methodology:

-

A stopped-flow instrument is used to rapidly mix two solutions.

-

Solution A contains the CA enzyme (e.g., recombinant hCA IX), a pH indicator (e.g., phenol red), and the inhibitor at various concentrations in a buffer (e.g., TRIS).

-

Solution B contains a CO₂-saturated solution.

-

Upon mixing, the enzyme hydrates CO₂, causing a drop in pH, which is detected as a change in the indicator's absorbance over time.

-

The initial rates of reaction are measured at different inhibitor concentrations.

-

The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[12]

-

Mass Spectrometric ¹⁸O Exchange Assay

This method confirms the CA IX-based mechanism of inhibitors in intact cells.[2][17]

-

Principle: The assay measures the rate of ¹⁸O exchange from doubly labeled ¹³C¹⁸O₂ to water, a reaction catalyzed by CA.

-

Methodology:

-

Intact cells (e.g., cancer cells expressing CA IX) are incubated with the inhibitor.

-

The reaction is initiated by adding ¹³C¹⁸O₂.

-

The disappearance of the ¹³C¹⁸O₂ signal (m/z = 49) and the appearance of ¹³C¹⁶O₂ (m/z = 45) are monitored over time using a membrane-inlet mass spectrometer.

-

A reduction in the rate of ¹⁸O exchange in the presence of the inhibitor confirms its activity against cellular CA IX.[2]

-

Hypoxia-Induced Extracellular Acidification Assay

This cell-based assay measures the functional consequence of CA IX inhibition.[2]

-

Principle: CA IX activity leads to the acidification of the extracellular medium, especially under hypoxic conditions. Inhibitors are expected to reduce this acidification.

-

Methodology:

-

Cancer cells are seeded in multi-well plates.

-

Cells are exposed to hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.

-

The cells are then treated with various concentrations of the CA IX inhibitor.

-

The pH of the extracellular medium is measured over time using a pH-sensitive fluorescent probe or a standard pH meter.

-

A dose-dependent reduction in acidification indicates effective inhibition of CA IX function in a cellular context.[2]

-

Clonogenic Survival Assay

This assay assesses the long-term effect of inhibitors on the proliferative capacity of cancer cells, particularly in 3D models that mimic tumors.[2]

-

Principle: It measures the ability of a single cell to grow into a colony. Effective anticancer agents reduce the clonogenic survival of tumor cells.

-

Methodology:

-

Cells are treated with the inhibitor for a defined period, often as 3D spheroids to better simulate a tumor environment.

-

After treatment, the cells are dissociated and re-plated at low density in fresh medium without the inhibitor.

-

The cells are allowed to grow for 1-3 weeks until visible colonies form.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

A decrease in the number of colonies in treated samples compared to controls indicates that the inhibitor has compromised the cells' ability to proliferate.[2]

-

Signaling Pathways and Regulation of CA IX

The expression and function of CA IX are tightly integrated with key cancer-related signaling pathways. Understanding these connections is crucial for drug development.

HIF-1α Dependent Regulation

The primary regulator of CA IX expression is the transcription factor HIF-1α.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

Carbonic Anhydrase IX Expression in Clear Cell Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in the vast majority of clear cell renal cell carcinomas (ccRCC), a common and often aggressive form of kidney cancer.[1][2][3] Its expression is intricately linked to the core molecular pathology of ccRCC, primarily the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[4][5][6] This leads to the stabilization of hypoxia-inducible factors (HIFs) and the subsequent upregulation of CAIX, even in normoxic conditions.[1][7][8] As a cell surface protein with limited expression in normal tissues, CAIX presents a compelling target for diagnosis, prognostication, and therapy in ccRCC.[2][3][9] This technical guide provides an in-depth overview of CAIX expression in ccRCC, including its prognostic significance, the signaling pathways governing its expression, detailed experimental protocols for its detection, and its role as a therapeutic target.

Data Presentation: Quantitative Analysis of CAIX Expression in ccRCC

The expression level of CAIX in ccRCC has been extensively studied in relation to various clinicopathological features and patient outcomes. While there is some debate, a significant body of evidence suggests a correlation between CAIX expression levels and prognosis.[10][11]

| Clinical Parameter | Correlation with CAIX Expression | Key Findings | References |

| Tumor Stage | High CAIX expression is often associated with lower tumor stage (pT1/T2 vs. pT3/T4). | Studies have shown a statistically significant inverse correlation between CAIX levels and the pathological stage of the tumor.[1] | --INVALID-LINK-- |

| Tumor Grade | High CAIX expression is frequently linked to lower Fuhrman and ISUP grades. | Higher-grade tumors, which are more aggressive, tend to exhibit lower or more heterogeneous CAIX expression.[1][2] | --INVALID-LINK--, --INVALID-LINK-- |

| Metastasis | Decreased CAIX expression has been observed in metastatic lesions compared to primary tumors. | Lower CAIX levels may indicate a more aggressive phenotype with a higher likelihood of metastasis.[11][12] | --INVALID-LINK-- |

| Overall Survival | High CAIX expression is generally associated with better overall survival. | Multiple studies have identified high CAIX expression as an independent favorable prognostic factor.[2][12] However, some studies with long-term follow-up have not found it to be an independent prognostic marker after adjusting for other factors like nuclear grade and necrosis.[10] | --INVALID-LINK--, --INVALID-LINK-- |

| Recurrence-Free Survival | High CAIX expression is associated with better recurrence-free survival. | Patients with tumors expressing high levels of CAIX have a lower risk of disease recurrence after nephrectomy.[2] | --INVALID-LINK-- |

Signaling Pathways and Logical Relationships

The VHL/HIF-1α/CAIX Signaling Pathway

The expression of CAIX in ccRCC is primarily driven by the inactivation of the VHL tumor suppressor gene. This diagram illustrates the canonical pathway leading to CAIX upregulation.

Caption: The VHL/HIF-1α signaling pathway leading to CAIX expression in ccRCC.

Prognostic Significance of CAIX Expression in ccRCC

This diagram illustrates the logical relationship between CAIX expression levels and the clinical prognosis of ccRCC patients.

References

- 1. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase IX: A Renewed Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low CAIX expression and absence of VHL gene mutation are associated with tumor aggressiveness and poor survival of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of VHL in clear-cell renal cell carcinoma and its relation to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VHL Inactivation in Renal Cell Carcinoma: Implications for Diagnosis, Prognosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of CAIX Expression in Conventional Renal Cell Carcinomas as a Diagnostic Marker and its Prognostic Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX as a potential biomarker of efficacy in metastatic clear-cell renal cell carcinoma patients receiving sorafenib or placebo: Analysis from the treatment approaches in renal cancer global evaluation trial (TARGET) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic anhydrase IX (CAIX) is not an independent predictor of outcome in patients with clear cell renal cell carcinoma (ccRCC) after long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase IX is an independent predictor of survival in advanced renal clear cell carcinoma: implications for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Carbonic Anhydrase IX (CAIX): A Comprehensive Technical Guide to a Promising Therapeutic Target in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic Anhydrase IX (CAIX) has emerged as a compelling therapeutic target in oncology due to its highly restricted expression in normal tissues and significant upregulation in a wide variety of solid tumors. Primarily regulated by the hypoxia-inducible factor-1 (HIF-1) pathway, CAIX is a key component of the cellular response to hypoxic stress, a common feature of the tumor microenvironment. Its enzymatic activity, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, plays a crucial role in regulating intra- and extracellular pH. This pH regulation mechanism allows tumor cells to thrive in an acidic microenvironment that is hostile to normal cells, while also facilitating invasion and metastasis. The extracellular location of its catalytic domain makes CAIX an accessible target for various therapeutic modalities, including small molecule inhibitors, monoclonal antibodies, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cell therapies. This guide provides an in-depth overview of the biology of CAIX, preclinical and clinical data supporting its role as a therapeutic target, detailed experimental protocols for its study, and visualizations of key signaling and experimental pathways.

The Biology of CAIX in Solid Tumors

Regulation of CAIX Expression: The HIF-1 Signaling Pathway

The expression of the CA9 gene is exquisitely sensitive to low oxygen levels (hypoxia) and is primarily controlled by the HIF-1 transcription factor.[1] Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) use oxygen to hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, to initiate transcription.[4][5] In some cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the VHL gene lead to constitutive stabilization of HIF-1α and subsequent overexpression of CAIX, even in normoxic conditions.[6]

Caption: HIF-1 pathway controlling CAIX expression under normoxia and hypoxia.

Role in pH Regulation: The Transport Metabolon

In the acidic tumor microenvironment, CAIX plays a pivotal role in maintaining a relatively alkaline intracellular pH (pHi), which is favorable for cell survival and proliferation, while contributing to extracellular acidosis (pHe).[7][8] It achieves this by catalyzing the hydration of CO2 at the cell surface to produce H+ and HCO3-. The protons are extruded into the extracellular space, lowering the pHe, while the bicarbonate ions are taken up by bicarbonate transporters to buffer the intracellular environment.[9]

CAIX forms a functional complex, termed a "transport metabolon," with bicarbonate transporters such as the Anion Exchanger (AE) family members (AE1, AE2, AE3) and the sodium-bicarbonate cotransporter NBCn1 (SLC4A7).[10][11][12] This physical interaction, mediated by the catalytic domain of CAIX, facilitates the efficient transport of bicarbonate into the cell, thereby enhancing the cell's capacity to counteract intracellular acidosis.[10][12]

Caption: CAIX and bicarbonate transporters form a metabolon to regulate pH.

Quantitative Data on CAIX Expression and Therapeutic Efficacy

The following tables summarize key quantitative data regarding CAIX expression in solid tumors and the efficacy of various CAIX-targeted therapeutic agents from preclinical and clinical studies.

Table 1: CAIX Expression in Human Solid Tumors

| Tumor Type | Prevalence of High CAIX Expression | Method | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 83% | Immunohistochemistry (IHC) | [13] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 40% | Immunohistochemistry (IHC) | [13] |

| Colorectal Cancer (CRC) | 29% | Immunohistochemistry (IHC) | [13] |

| Non-Small Cell Lung Cancer (NSCLC) | Correlated with poor survival | Immunohistochemistry (IHC) | [14] |

| Breast Cancer | Independent biomarker of poor prognosis | Immunohistochemistry (IHC) | [15] |

Table 2: Preclinical Efficacy of CAIX Inhibitors

| Compound Class | Cell Line | Condition | IC50 Value | Effect | Reference(s) |

| Ureido-sulfamates | MDA-MB-231 (Breast) | Hypoxia (0.5% O2) | 10 - 30 µM | Inhibition of proliferation | [16] |

| Fluorinated Sulfonamides | HeLa (Cervical) | Hypoxia (0.2% O2) | Up to 1.29 nM | Inhibition of extracellular acidification | [17] |

| Ureido Sulfonamides | 4T1 (Mouse Breast) | Orthotopic model | - | Significant inhibition of tumor growth and lung metastases | [7] |

Table 3: Preclinical Efficacy of CAIX-Targeted Biologics

| Therapeutic Agent | Cancer Model | Efficacy | Reference(s) |

| BAY 79-4620 (ADC) | Colorectal, Gastric, NSCLC (PDX) | Up to 100% complete response rate | [18] |

| chKM4927 (mAb) | ccRCC preclinical model | 60% reduction in tumor volume after 32 days | [18] |

Table 4: Clinical Trial Data for SLC-0111 (Phase 1)

| Parameter | 500 mg Cohort | 1000 mg Cohort | 2000 mg Cohort |

| Pharmacokinetics (Single Dose) | |||

| Mean Cmax (ng/mL) | 4350 | 6220 | 5340 |

| Mean AUC(0-24) (µg/mL·h) | 33 | 70 | 94 |

| Safety and Tolerability | |||

| Drug-related AEs (≥ Grade 3) | Fewer | Fewer | More frequent |

| Nausea and Vomiting | Less frequent | Less frequent | More frequent |

| Dose Interruptions/Discontinuation | Lower incidence | Lower incidence | 71% of total interruptions |

| Outcome | |||

| Objective Responses | None observed | None observed | None observed |

| Stable Disease > 24 weeks | - | 2 patients | - |

| Recommended Phase 2 Dose (RP2D) | - | 1000 mg/day | - |

| Data from the first-in-human Phase 1 study in patients with advanced solid tumors.[19][20][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of CAIX-targeted therapies.

Protocol: Immunohistochemistry (IHC) for CAIX Detection in FFPE Tissue

This protocol is for the qualitative detection of CAIX protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tissue slides (4-5 µm sections)

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

-

Water bath or steamer

-

Peroxidase blocking solution (e.g., 3% H2O2 in methanol)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-CAIX monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse/rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium and coverslips

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Immerse slides in 100% ethanol (2 changes, 3 minutes each). c. Immerse slides in 95% ethanol (2 minutes). d. Immerse slides in 70% ethanol (2 minutes). e. Rinse with distilled water.[22]

-

Antigen Retrieval: a. Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer. b. Immerse slides in the preheated buffer and incubate for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer (approx. 20 minutes).[22]

-

Peroxidase Blocking: a. Immerse slides in peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. b. Rinse with PBS (3 changes, 5 minutes each).

-

Blocking: a. Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: a. Dilute the anti-CAIX primary antibody to its optimal concentration in blocking buffer. b. Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: a. Rinse slides with PBS (3 changes, 5 minutes each). b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: a. Rinse slides with PBS (3 changes, 5 minutes each). b. Prepare DAB substrate solution according to the manufacturer's instructions. c. Apply DAB solution to the slides and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing with distilled water.

-

Counterstaining and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the slides in running tap water. c. Dehydrate the slides through a graded ethanol series and clear in xylene. d. Mount with a permanent mounting medium and coverslip.

-

Evaluation: a. Examine under a light microscope. Positive CAIX staining will appear as brown membranous staining on tumor cells.[22] b. Scoring: Evaluate both the percentage of positive tumor cells (e.g., <5% = 0, 5-25% = 1+, 26-50% = 2+, 51-75% = 3+, >75% = 4+) and the staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[23]

Protocol: In Vitro Carbonic Anhydrase Activity Assay

This colorimetric assay measures the enzymatic activity of CAIX on the cell surface of intact cells or in cell lysates.

Materials:

-

CAIX-expressing cells and control cells

-

Assay Buffer (e.g., HEPES-based buffer, pH 7.4)

-

Substrate: p-nitrophenyl acetate (pNPA)

-

CAIX inhibitor (e.g., Acetazolamide) for control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Preparation: a. Culture CAIX-expressing and control cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in Assay Buffer to a known concentration (e.g., 1x10^6 cells/mL).

-

Assay Setup: a. In a 96-well plate, add cell suspensions (e.g., 100 µL/well) for sample and control wells. b. For inhibitor control wells, pre-incubate cells with a known CAIX inhibitor for 15-30 minutes. c. Prepare a "no enzyme" control with Assay Buffer only.

-

Enzymatic Reaction: a. Prepare the pNPA substrate solution in Assay Buffer. b. To initiate the reaction, add the pNPA substrate to all wells. c. Immediately place the plate in a microplate reader pre-set to 37°C.

-

Data Acquisition: a. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

-

Data Analysis: a. Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (ΔAbs/min). b. CAIX activity is the difference between the rate in the absence and presence of a specific inhibitor. c. For inhibitor studies, calculate the percent inhibition relative to the uninhibited control and determine the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.

Protocol: CAR-T Cell Cytotoxicity Assay (xCELLigence RTCA)

This protocol uses a real-time, impedance-based method to measure CAIX-targeted CAR-T cell-mediated cytotoxicity.[1]

Materials:

-

xCELLigence RTCA instrument and E-Plates

-

Target cells: CAIX-positive and CAIX-negative tumor cell lines

-

Effector cells: Anti-CAIX CAR-T cells and control T-cells

-

Cell culture medium

-

Centrifuge

Procedure:

-

Plate Preparation and Target Cell Seeding: a. Add 100 µL of cell culture medium to each well of an E-Plate to obtain a background reading. b. Harvest target cells, count, and adjust the concentration. c. Add 100 µL of the target cell suspension (e.g., 5,000-10,000 cells/well) to the E-plate wells. d. Place the plate in the xCELLigence instrument in the incubator and monitor cell adherence and proliferation until they reach the log growth phase (typically 18-24 hours). The instrument measures impedance, which is displayed as a "Cell Index" value.[1]

-

Addition of Effector Cells: a. Harvest and count the anti-CAIX CAR-T cells and control T-cells. b. Once target cells are in the log growth phase, carefully remove the plate from the instrument. c. Remove the medium from the wells and add the effector cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in fresh medium.

-

Real-Time Monitoring of Cytotoxicity: a. Place the plate back into the xCELLigence instrument. b. Monitor the Cell Index in real-time for 24-72 hours. As CAR-T cells kill the target cells, the target cells detach, leading to a decrease in impedance and a drop in the Cell Index.[1]

-

Data Analysis: a. Normalize the Cell Index values to the time point just before the addition of effector cells. b. Plot the normalized Cell Index over time for each E:T ratio. c. Calculate the percentage of cytolysis at specific time points by comparing the Cell Index of wells with effector cells to control wells (target cells only).

Workflow Visualizations

Preclinical Development Workflow for a CAIX-Targeted Therapy

This diagram outlines the typical stages involved in the preclinical development of a novel CAIX-targeted therapeutic, from initial concept to IND submission.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment [frontiersin.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Coordinated Regulation of Metabolic Transporters and Migration/Invasion by Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of transmembrane carbonic anhydrase, CAIX, with bicarbonate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. patholjournal.com [patholjournal.com]

- 23. academic.oup.com [academic.oup.com]

The Architect of Invasion: A Technical Guide to the Non-Catalytic Functions of Carbonic Anhydrase IX in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme well-established for its catalytic role in maintaining pH homeostasis in the tumor microenvironment. However, a growing body of evidence reveals that CA IX's influence on cancer progression extends far beyond its enzymatic activity. This technical guide delves into the critical non-catalytic functions of CA IX, positioning it as a key architect of tumor cell invasion and metastasis. Through protein-protein interactions and its unique structural domains, CA IX modulates cell adhesion, orchestrates cytoskeletal rearrangements to drive migration, and integrates with pivotal signaling pathways that promote a malignant phenotype. This document provides a comprehensive overview of these non-catalytic roles, detailed experimental methodologies to investigate them, and a summary of quantitative data to support the development of novel therapeutic strategies targeting these non-enzymatic functions.

Introduction: Beyond Catalysis

Carbonic Anhydrase IX (CA IX) is a hypoxia-inducible enzyme that is frequently overexpressed in a wide range of solid tumors and is often associated with poor prognosis.[1] While its catalytic activity in converting carbon dioxide to bicarbonate and protons is crucial for tumor cell survival in acidic microenvironments, this is only part of the story.[1] Emerging research has illuminated the non-catalytic functions of CA IX, which are mediated through its distinct protein domains and its interactions with key cellular players.[1][2] These functions are instrumental in promoting the hallmarks of cancer, particularly invasion and metastasis.[2] This guide focuses on these non-catalytic roles, providing a deeper understanding of CA IX as a multifaceted driver of cancer progression.

The Non-Catalytic Arsenal of CA IX: Driving Cell Adhesion, Migration, and Invasion

The non-catalytic functions of CA IX are primarily attributed to its extracellular Proteoglycan (PG) domain and its intracellular C-terminal domain. These domains facilitate protein-protein interactions that directly influence cell behavior.

Disruption of Cell-Cell Adhesion: The E-Cadherin/β-Catenin Axis

A pivotal non-catalytic function of CA IX is its ability to disrupt stable cell-cell adhesions, a critical step in enabling cancer cells to detach from the primary tumor and invade surrounding tissues. This is achieved through its interaction with the β-catenin signaling pathway.[3]

CA IX has been shown to co-immunoprecipitate with β-catenin, a key component of the adherens junction complex.[3] This interaction is thought to competitively inhibit the binding of β-catenin to E-cadherin, a transmembrane protein essential for strong cell-cell adhesion.[3] The destabilization of the E-cadherin/β-catenin complex leads to reduced intercellular adhesion and promotes a more migratory phenotype.[3]

Signaling Pathway: CA IX-Mediated Disruption of Adherens Junctions

Caption: CA IX competes with E-cadherin for β-catenin binding, disrupting adherens junctions.

Orchestration of Cell Migration: Focal Adhesions and the Cytoskeleton

Beyond disrupting cell-cell contacts, CA IX actively promotes cell migration by influencing the formation and dynamics of focal adhesions and modulating the actin cytoskeleton.

The PG domain of CA IX plays a crucial role in the initial stages of cell adhesion to the extracellular matrix (ECM).[4] CA IX-expressing cells exhibit a greater number and more elongated focal adhesions, which are critical structures for cell attachment and migration.[5] Furthermore, CA IX has been shown to relocalize to the leading edge of migrating cells, particularly in lamellipodia, where it is thought to facilitate the turnover of nascent focal adhesions, a process essential for cell movement.[5]

This pro-migratory function is also linked to the regulation of the Rho GTPase signaling pathway. Overexpression of CA IX can lead to the activation of RhoA, a key regulator of actin cytoskeleton dynamics, stress fiber formation, and cell contractility, all of which are vital for cell motility.[6]

Signaling Pathway: CA IX in Cell Migration

Caption: CA IX promotes cell migration via focal adhesion dynamics and RhoA signaling.

Quantitative Data on Non-Catalytic Functions of CA IX

The following tables summarize key quantitative findings from studies investigating the non-catalytic roles of CA IX in cancer.

Table 1: Effect of CA IX on Cell Migration and Invasion

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| MDA-MB-231 (Breast Cancer) | Hypoxia + 20 µM CA IX inhibitor (VD11-4-2) | Cell Migration Speed | Decrease from 10.0 µm/h to 7.7 µm/h (p < 0.001) | [1] |

| MDA-MB-231 (Breast Cancer) | Normoxia + 20 µM CA IX inhibitor (VD11-4-2) | Cell Migration Speed | Decrease of ~26% | [1] |

| MDA-MB-231 (Breast Cancer) | Treatment with CA IX inhibitor (AA-06-05) | Cellular Migration | ~50% decrease | [7] |

| A549 (Lung Cancer) | Treatment with CA IX inhibitor (AA-06-05) | Cellular Migration | ~50% decrease | [7] |

| MDA-MB-231 (Breast Cancer) | Treatment with CA IX inhibitor (SLC-0111) | Cellular Migration | ~25-30% decrease | [7] |

| A549 (Lung Cancer) | Treatment with CA IX inhibitor (SLC-0111) | Cellular Migration | ~25-30% decrease | [7] |

Table 2: Effect of CA IX on Focal Adhesions

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| C33a (Cervical Cancer) | CA IX overexpression | Number of Focal Contacts per cell | 93 (CA IX+) vs. 26 (control) | [5] |

| SiHa (Cervical Cancer) | CA IX-enriched lamellipodia | Focal Contact Area (µm²) | Significantly smaller in CA IX-positive regions | [8] |

| SiHa (Cervical Cancer) | CA IX-enriched lamellipodia | Focal Contact Length (µm) | Significantly shorter in CA IX-positive regions | [8] |

Table 3: Effect of CA IX on Adherens Junction Proteins

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| MDCK (Canine Kidney Epithelial) | Constitutive CA IX expression | Triton-insoluble E-cadherin levels | Lower in CA IX-expressing cells | [3] |

| RKO (Human Colon Carcinoma) | Wnt3A stimulation | Fold-change in β-catenin | Maintained at a constant level despite perturbations | [9][10] |

| DLD1 (Human Colon Carcinoma) | Transfection with peptide-guided uAbs for β-catenin degradation | Cytosolic β-catenin knockdown | ~50-60% reduction | [11] |

Experimental Protocols for Investigating Non-Catalytic Functions

Detailed methodologies are crucial for the accurate investigation of CA IX's non-catalytic roles. Below are outlines for key experiments.

Co-Immunoprecipitation (Co-IP) for CA IX and β-catenin Interaction

This protocol is designed to demonstrate the physical interaction between CA IX and β-catenin in cancer cells.

Workflow: Co-Immunoprecipitation

Caption: Workflow for demonstrating the interaction between CA IX and β-catenin via Co-IP.

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with a non-specific IgG antibody and Protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-CA IX). As a control, use a non-specific IgG.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (CA IX) and the putative "prey" (β-catenin) proteins. A band for β-catenin in the CA IX immunoprecipitate (and vice-versa) indicates an interaction.

Transwell Invasion Assay

This assay quantifies the invasive potential of cancer cells in response to CA IX expression or inhibition.

Workflow: Transwell Invasion Assay

Caption: Workflow for quantifying cancer cell invasion using a Transwell assay.

Methodology:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel or another basement membrane extract.

-

Cell Seeding: Seed cancer cells (e.g., with CA IX knockdown or overexpression) in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion but not proliferation (typically 24-48 hours).

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with a dye such as crystal violet.

-

Quantification: Count the number of stained cells in several random fields of view under a microscope. The results can be expressed as the average number of invaded cells per field.

RhoA Activation Assay

This pull-down assay is used to measure the levels of active, GTP-bound RhoA in cells with modulated CA IX expression.

Methodology:

-

Cell Lysis: Lyse cells under conditions that preserve GTPase activity.

-

Affinity Pull-down: Incubate cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins.

-

Western Blot Analysis: Analyze the eluate by Western blotting using a RhoA-specific antibody to detect the amount of active RhoA. The total amount of RhoA in the initial cell lysates should also be determined to normalize the results.

Conclusion and Future Directions

The non-catalytic functions of carbonic anhydrase IX are integral to its role in promoting cancer progression. By disrupting cell adhesion, promoting migration and invasion, and integrating with key oncogenic signaling pathways, CA IX acts as a master regulator of the metastatic cascade. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate these non-enzymatic roles.

Future research should focus on elucidating the precise molecular mechanisms of these interactions, including the identification of specific binding interfaces and the downstream consequences of these interactions. A deeper understanding of the non-catalytic functions of CA IX will be critical for the development of novel therapeutic strategies that target both the enzymatic and non-enzymatic activities of this important cancer-associated protein, ultimately offering new avenues for the treatment of metastatic disease.

References

- 1. Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX reduces E-cadherin-mediated adhesion of MDCK cells via interaction with beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. The effect of carbonic anhydrase IX on focal contacts during cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence that fold-change, and not absolute level, of beta-catenin dictates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Programmable protein degraders enable selective knockdown of pathogenic β-catenin subpopulations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbonic Anhydrase IX Inhibitor Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3] Its role in pH regulation, promoting tumor cell survival, proliferation, and metastasis, makes it a compelling target for anticancer drug development.[1][3][4][5] The development of specific and potent CA IX inhibitors is a key focus in oncology research. This document provides detailed application notes and protocols for a range of in vitro and cell-based assays designed to screen for and characterize inhibitors of CA IX.

I. Biochemical Assays for CA IX Inhibition

Biochemical assays directly measure the enzymatic activity of purified CA IX and the ability of test compounds to inhibit this activity.

Stopped-Flow Spectrophotometry for CO2 Hydration Activity

This is the gold-standard method for measuring the fundamental catalytic activity of carbonic anhydrases – the reversible hydration of carbon dioxide. It allows for the precise determination of steady-state kinetic parameters such as kcat and KM.[6][7] The assay relies on a stopped-flow instrument to rapidly mix a CO2-rich solution with a buffer containing the enzyme and a pH indicator.[6] The subsequent change in pH due to the catalyzed reaction is monitored spectrophotometrically.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES or Tris), pH 7.5, containing a pH indicator (e.g., 200 µM phenol red).

-

CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through distilled water on ice.

-

Enzyme Solution: Prepare a stock solution of purified recombinant human CA IX in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Inhibitor Solutions: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay not exceeding 1%.

-

-

Assay Procedure:

-

Equilibrate the stopped-flow spectrophotometer to the desired temperature (typically 25 °C).

-

Load one syringe of the stopped-flow instrument with the CO2 solution and the other with the assay buffer containing CA IX, the pH indicator, and the test inhibitor (or vehicle control).

-

Initiate the rapid mixing of the two solutions.

-

Monitor the change in absorbance of the pH indicator over time at its λmax (e.g., 557 nm for phenol red). The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Repeat the measurement for a range of inhibitor concentrations.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the absorbance data.

-

Plot the initial rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| Acetazolamide (Control) | 12 | 8 |

| Test Compound A | 25 | 18 |

| Test Compound B | 150 | 110 |

Esterase Activity Assay

CA IX, like other α-carbonic anhydrases, exhibits esterase activity, which can be conveniently measured using a colorimetric substrate such as p-nitrophenyl acetate (p-NPA).[8][9][10] This assay is well-suited for high-throughput screening due to its simplicity and reliance on standard absorbance microplate readers.[9][11][12]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO4, pH 7.4.[13]

-

Enzyme Solution: Prepare a stock solution of purified recombinant human CA IX in the assay buffer.

-

Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.[13]

-

Inhibitor Solutions: Prepare a dilution series of the test compounds in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of assay buffer.[13]

-

10 µL of inhibitor solution (or vehicle control).

-

10 µL of CA IX enzyme solution.

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 40 µL of the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 25 °C.[10][14]

-

-

Data Analysis:

-

Calculate the rate of p-NPA hydrolysis (Vmax) from the linear portion of the kinetic read.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

-

Data Presentation:

| Compound | IC50 (µM) |

| Acetazolamide (Control) | 0.5 |

| Test Compound C | 2.1 |

| Test Compound D | 15.8 |

II. Cell-Based Assays for CA IX Inhibition

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their effects on CA IX function in a cellular environment.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of CA IX inhibitors on cancer cells that endogenously or ectopically express CA IX.

Experimental Protocol (WST-1 Assay):

-

Cell Culture:

-

Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.[15]

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value for each time point by plotting cell viability against the logarithm of the compound concentration.

-

Data Presentation:

| Cell Line | Treatment Duration (h) | Compound | IC50 (µM) |

| HeLa | 48 | 5-Fluorouracil | 14.7 |

| HeLa | 48 | Compound E | 20.1 |

| HT-29 | 48 | Compound E | 35.2 |

| MDA-MB-231 | 48 | Compound E | 28.9 |

Fluorescence-Based Inhibitor Binding Assay in Live Cells

This assay utilizes fluorescently-labeled CA IX inhibitors to visualize and quantify inhibitor binding to CA IX on the surface of living cells.[16][17][18]

Experimental Protocol:

-

Cell Culture:

-

Seed CA IX-expressing cells (e.g., HT-29) onto chambered coverglass plates.[18]

-

-

Assay Procedure:

-

Incubate the cells with a fluorescently-labeled CA IX inhibitor (e.g., Hypoxyfluor) at a specific concentration (e.g., 50 nM) in serum-free medium for 1 hour at 37 °C.[18] For competition experiments, co-incubate with a 100-fold excess of an unlabeled test compound.[18]

-

Wash the cells three times with fresh medium to remove unbound fluorescent inhibitor.[18]

-

Acquire images using a fluorescence or confocal microscope with appropriate filter sets.[18]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the cell-associated signal.

-

In competition assays, a reduction in fluorescence in the presence of an unlabeled test compound indicates binding to CA IX.

-

III. Biophysical Assays for Inhibitor Characterization

Biophysical assays provide detailed information on the binding affinity, selectivity, and thermodynamics of inhibitor-enzyme interactions.

Fluorescence Thermal Shift Assay (FTSA)

FTSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein by monitoring changes in the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method can be used to determine the dissociation constant (Kd) of an inhibitor.[19]

Experimental Protocol:

-

Reagent Preparation:

-

Protein Solution: Purified recombinant human CA IX.

-

Fluorescent Dye: A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

Inhibitor Solutions: A dilution series of the test compound.

-

-

Assay Procedure:

-

In a real-time PCR instrument plate, combine the CA IX protein, the fluorescent dye, and the test inhibitor at various concentrations.

-

Increase the temperature incrementally (e.g., from 25 °C to 95 °C).

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature to generate a melting curve.

-

The midpoint of the transition is the melting temperature (Tm).

-

The change in Tm (ΔTm) in the presence of the inhibitor is proportional to its binding affinity. Kd values can be calculated from the ΔTm values.[19]

-

Data Presentation:

| Compound | Target | Kd (nM) |

| GZ22-4 | CA IX | 0.2 |

| GZ21-19 | CA IX | 0.3 |

| GZ22-1 | CA IX | 0.2 |

| AZ21-6 | CA IX | 0.3 |

IV. Signaling Pathways and Experimental Workflows

CA IX Signaling in the Tumor Microenvironment

CA IX plays a crucial role in the adaptation of tumor cells to the hypoxic and acidic microenvironment. Its expression is primarily induced by hypoxia-inducible factor 1 (HIF-1).[1] Catalytically, CA IX hydrates extracellular CO2 to H+ and HCO3-, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which favors tumor cell survival and proliferation.[1] CA IX also participates in non-catalytic functions, including cell adhesion and signaling, through its interaction with various proteins such as β-catenin and through the regulation of pathways like the PI3K/Akt and NF-κB pathways.[2][5][20]

Caption: CA IX signaling pathway in the tumor microenvironment.

General Workflow for CA IX Inhibitor Screening

The process of identifying and characterizing CA IX inhibitors typically follows a multi-step workflow, starting with high-throughput screening of large compound libraries and progressing to more detailed in vitro and in vivo characterization of promising lead compounds.

Caption: General workflow for CA IX inhibitor screening and development.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. tandfonline.com [tandfonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence- and Spin-Labeled Carbonic Anhydrase Inhibitors | Bentham Science [eurekaselect.com]

- 18. Evaluation of a Carbonic Anhydrase IX-Targeted Near-Infrared Dye for Fluorescence-Guided Surgery of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aacrjournals.org [aacrjournals.org]

Measuring Carbonic Anhydrase IX Activity in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of Carbonic Anhydrase IX (CA IX) activity in cell lysates. CA IX is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors, playing a crucial role in pH regulation of the tumor microenvironment.[1][2] Its expression is often induced by hypoxia and is associated with poor prognosis and resistance to therapy, making it a significant target for cancer drug development.[2][3] Accurate measurement of CA IX activity is therefore essential for both basic research and the development of novel therapeutics.

Principle of Carbonic Anhydrase Activity Assays

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][4] The activity of CA IX in cell lysates can be measured using several methods, primarily categorized into two types:

-

pH-based Assays: These assays directly measure the consequence of the hydration of CO₂ by monitoring the change in pH of a buffered solution. The rate of pH drop is proportional to the CA activity.[5][6]

-

Esterase Activity-based Colorimetric Assays: These assays utilize the esterase activity of carbonic anhydrase on a synthetic substrate, which releases a chromophore that can be quantified spectrophotometrically.[7][8]

This document will provide detailed protocols for both types of assays.

Data Presentation

Table 1: Inhibitory Activity of Various Compounds against Carbonic Anhydrase IX

| Compound Class | Compound | Target Isozyme(s) | Inhibition Constant (Kᵢ) or IC₅₀ | Cell Line(s) Tested | Reference(s) |

| Sulfonamides | Acetazolamide | CA I, II, IV, IX, XII | IC₅₀ > 800 µM (Hypoxia) | HT-29, SKOV-3, MDA-MB-231 | [3] |

| Ureido-substituted benzene sulfonamides | SLC-0111 | CA IX, CA XII | IC₅₀ = 653 µM (Hypoxia) | HT-29 | [3] |

| Ureido-substituted benzene sulfonamides | SLC-0111 | CA IX, CA XII | IC₅₀ = 796 µM (Hypoxia) | SKOV-3 | [3] |

| Ureido-substituted benzene sulfonamides | SLC-0111 | CA IX, CA XII | IC₅₀ > 800 µM (Hypoxia) | MDA-MB-231 | [3] |

| Novel Fluorinated Sulfonamides | VR16-09 | CA IX | Kᵢ = 50 pM (recombinant) | HeLa, H460, MDA-MB-231, A549 | [9] |

| Benzene Sulfonamides | Compound Series | CA IX | IC₅₀ = 2.86 to 588.34 nM | Not specified | [10] |

| Sulfaguanidines | N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide | CA IX, CA XII | Kᵢ = 0.168 µM (hCA IX) | Not applicable | [11] |

Table 2: Effect of CA IX Inhibition on Cellular Processes

| Cell Line | Inhibitor | Effect | Quantitative Measure | Reference(s) |

| HeLa, H460, MDA-MB-231, A549 | Novel Fluorinated Sulfonamides | Reduction of hypoxia-induced extracellular acidification | IC₅₀ up to 1.29 nM | [9] |

| Molm14 (AML) | FC531 | Growth inhibition under hypoxia (1% O₂) | IC₅₀ = 4.04 µM (48h) | [12] |

| Molm13 (AML) | FC531 | Growth inhibition under hypoxia (1% O₂) | IC₅₀ = 2.85 µM | [12] |

| HeLa | Sulfonamide Compound E | Induction of Apoptosis, Decrease in intracellular pH | Dose-dependent decrease in pHi at 25 µM | [13] |

| HT-1080, A-549 | CA IX Knockdown | Reduced intracellular pH in hypoxia | Significant reduction in pHi | [14] |

Experimental Protocols